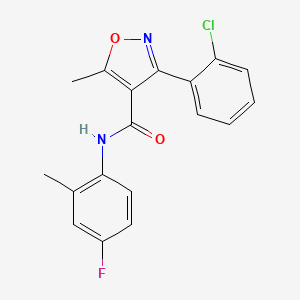

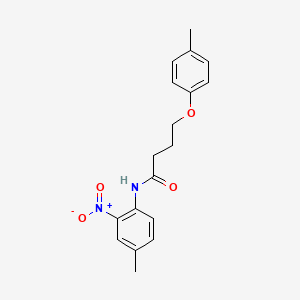

![molecular formula C25H13NO7 B4983423 7-(3-硝基苯基)-6H,7H,8H-色烯并[3',4':5,6]吡喃并[3,2-c]色烯-6,8-二酮](/img/structure/B4983423.png)

7-(3-硝基苯基)-6H,7H,8H-色烯并[3',4':5,6]吡喃并[3,2-c]色烯-6,8-二酮

描述

The compound “7-(3-nitrophenyl)-6H,7H,8H-chromeno[3’,4’:5,6]pyrano[3,2-c]chromene-6,8-dione” is a complex organic molecule. It is related to the family of pyrano[3,2-c]chromene-diones . These compounds are known for their various biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-benzylpyrano[3,2-c]chromene-2,5-diones was achieved by the reaction of substituted corresponding 4-hydroxy-2H-chromen-2-ones with methyl 2-(hydroxy(phenyl)methyl)acrylates .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the functional groups present in the molecule. For instance, the presence of a nitrophenyl group could make it susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the class of compounds it belongs to. For example, it is likely to be a solid at room temperature .科学研究应用

Anticancer Properties

The compound’s unique chromeno-pyrano structure makes it a promising candidate for cancer research. Researchers have investigated its effects on various cancer cell lines, including glioma, lung cancer, breast cancer, and colon carcinoma. Notably, derivatives like 5-methoxy-2,2-dimethyl-9-chloro-10-trifluoromethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione exhibit potent anticancer activities with low IC50 values .

Multicomponent Reactions

Multicomponent reactions (MCRs) are valuable tools in organic synthesis. The chromeno-pyrano scaffold lends itself well to MCRs due to its complex structure. Researchers have developed efficient methods for synthesizing derivatives using MCRs, often starting from coumarin as a key building block. These reactions offer advantages such as high atom efficiency, fast reaction times, and simplified synthetic routes .

Optoelectronic Applications

Coumarins, including chromeno-pyrano derivatives, find applications in optoelectronics. Their properties make them suitable for fluorescent probes, laser dyes, two-photon absorption materials, molecular switches, organic light-emitting diodes (OLEDs), and dye-sensitized solar cells. The chromeno-pyrano core contributes to their optical and electrochemical versatility .

Biological Activities

Beyond cancer research, coumarin derivatives play a crucial role in biological applications. These include anti-Alzheimer, antidiabetic, serine protease inhibition, and antibiotic activities. The chromeno-pyrano scaffold’s versatility allows researchers to explore diverse biological targets .

Green Synthesis

Efforts to minimize environmental impact have led to the development of green synthesis methods. Researchers have successfully synthesized novel chromeno-pyrano derivatives under solvent-free conditions using non-toxic catalysts. For instance, NiFe2O4@SiO2-Pr@glucosamine nanoparticles facilitated the reaction between aldehydes, 4-hydroxycoumarin, and indandione, resulting in efficient product formation .

Drug Discovery and Medicinal Chemistry

Given the compound’s intriguing structure and biological activities, it holds promise for drug discovery. Medicinal chemists can explore modifications to enhance specific properties or target specific diseases. Rational design based on the chromeno-pyrano scaffold may lead to novel therapeutic agents .

未来方向

属性

IUPAC Name |

13-(3-nitrophenyl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H13NO7/c27-24-20-19(13-6-5-7-14(12-13)26(29)30)21-23(16-9-2-4-11-18(16)32-25(21)28)33-22(20)15-8-1-3-10-17(15)31-24/h1-12,19H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCMWIOYJYUOHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C(C4=C(O3)C5=CC=CC=C5OC4=O)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H13NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-chlorophenyl)-10,11-dimethoxy-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B4983348.png)

![N-(3-chloro-4-methylphenyl)-2-{5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}acetamide](/img/structure/B4983350.png)

![1,3-dioxo-N-1,3-thiazol-2-yl-2-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-5-isoindolinecarboxamide](/img/structure/B4983363.png)

![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4983383.png)

![N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4983389.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)propanamide](/img/structure/B4983394.png)

![1-methyl-3-nitro-4-[(2-phenylethyl)amino]-2(1H)-quinolinone](/img/structure/B4983398.png)

![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane](/img/structure/B4983401.png)

![5-[(1-adamantylcarbonyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B4983433.png)